3-(2-Aminoethyl)imidazolidine-2,4-dione
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Overview
Description
3-(2-Aminoethyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C5H9N3O2 It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide. This reaction is typically carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions and residence times .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly with aromatic azides to form 1,2,3-triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and azides for substitution reactions. Reaction conditions vary depending on the desired product but often involve moderate temperatures and solvents like water or organic solvents .
Major Products Formed
Major products formed from these reactions include various imidazolidine-2,4-dione derivatives, amine derivatives, and 1,2,3-triazoles .
Scientific Research Applications
3-(2-Aminoethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Aminoethyl)imidazolidine-2,4-dione include:
- Imidazolidine-2,4-dione
- 1,3-Dimethylimidazolidine-2,4-dione
- 5,5-Diphenylimidazolidine-2,4-dione
Uniqueness
What sets this compound apart from these similar compounds is the presence of the aminoethyl group, which imparts unique chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-(2-aminoethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3,6H2,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRTXYBLJPMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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